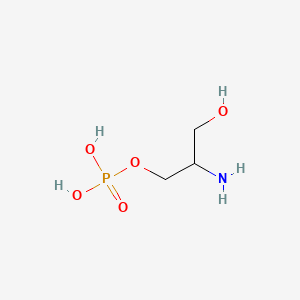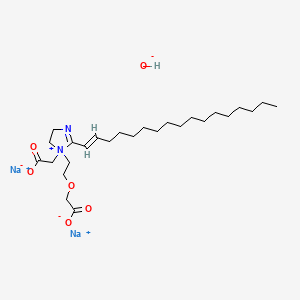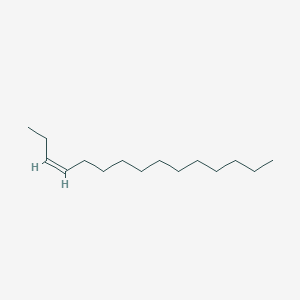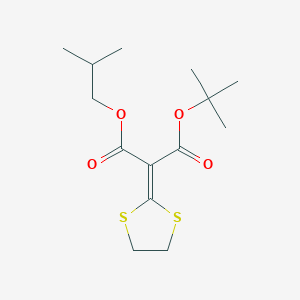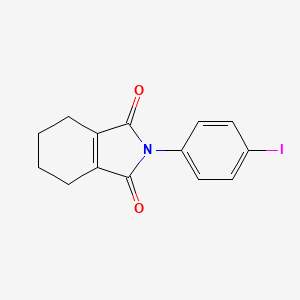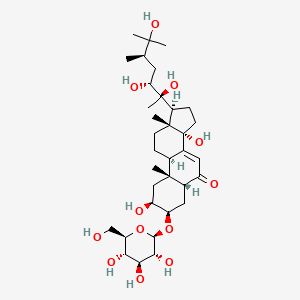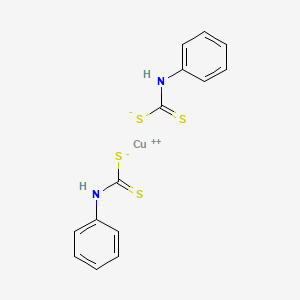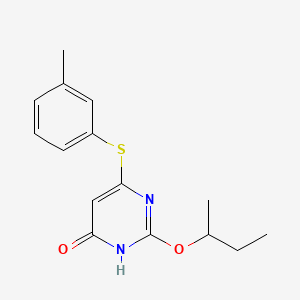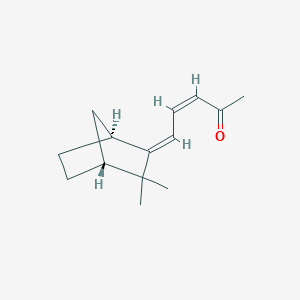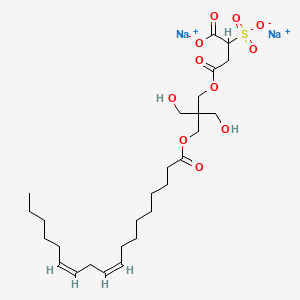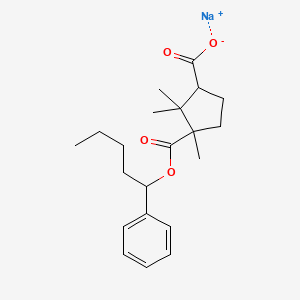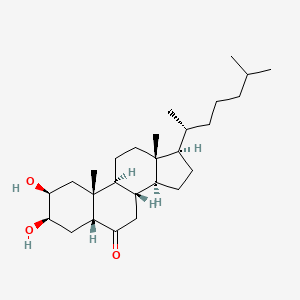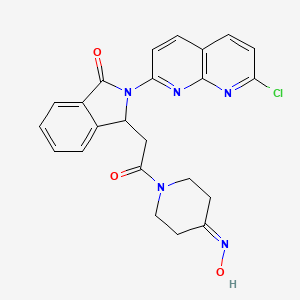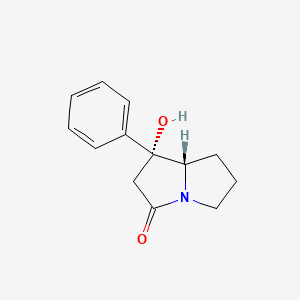
3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, cis- is a heterocyclic compound with the molecular formula C13H15NO2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, cis- typically involves the hydrogenation of pyrrolizin-3-ones. This process can be carried out in the presence of heterogeneous catalysts, achieving good diastereoselectivity depending on the catalysts and solvents used . The reaction conditions are crucial for obtaining the desired cis-configuration of the compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of hydrogenation and the use of appropriate catalysts and solvents can be scaled up for industrial applications. The choice of catalysts and reaction conditions would be optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, cis- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: Various substitution reactions can occur, particularly at the phenyl ring, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, cis- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a subject of interest in studies related to enzyme inhibition and receptor binding.
Industry: Used in the synthesis of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, cis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolizinone derivatives and related heterocyclic compounds. Examples include:
- Pyrrolizidin-3-one derivatives
- Pyrrolopyrazine derivatives
Uniqueness
What sets 3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, cis- apart is its specific configuration and the presence of the hydroxy and phenyl groups. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
135521-71-0 |
|---|---|
Fórmula molecular |
C13H15NO2 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
(1R,8S)-1-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2H-pyrrolizin-3-one |
InChI |
InChI=1S/C13H15NO2/c15-12-9-13(16,10-5-2-1-3-6-10)11-7-4-8-14(11)12/h1-3,5-6,11,16H,4,7-9H2/t11-,13+/m0/s1 |
Clave InChI |
MBHDVQFYBHHHEQ-WCQYABFASA-N |
SMILES isomérico |
C1C[C@H]2[C@@](CC(=O)N2C1)(C3=CC=CC=C3)O |
SMILES canónico |
C1CC2C(CC(=O)N2C1)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


